molecular formula C20H23NO3S B2476468 Ethyl 6-methyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 312948-93-9

Ethyl 6-methyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2476468
CAS No.: 312948-93-9
M. Wt: 357.47
InChI Key: XHGXSUPOLCWCTL-UHFFFAOYSA-N
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Description

This compound is a tetrahydrobenzo[b]thiophene derivative characterized by a 6-methyl substituent on the cyclohexene ring, a 3-methylbenzamido group at position 2, and an ethyl ester at position 3 (). Its synthesis typically involves the condensation of 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 3-methylbenzoyl chloride under reflux conditions, followed by purification via recrystallization or chromatography . The compound has drawn attention for its structural versatility, enabling modifications to optimize biological activity, particularly in enzyme inhibition and receptor modulation .

Properties

IUPAC Name

ethyl 6-methyl-2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3S/c1-4-24-20(23)17-15-9-8-13(3)11-16(15)25-19(17)21-18(22)14-7-5-6-12(2)10-14/h5-7,10,13H,4,8-9,11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHGXSUPOLCWCTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-methyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound notable for its structural features and potential pharmacological applications. This article explores the biological activity of this compound, focusing on its antitumor properties and mechanisms of action, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound's structure includes a benzo[b]thiophene core with an ethyl ester group and a methylbenzamide substituent. Its molecular formula is C₁₈H₁₉N₃O₂S, with a molecular weight of approximately 342.44 g/mol. The unique arrangement of these functional groups contributes to its biological activity.

Overview of Antitumor Potential

Research indicates that derivatives of tetrahydrobenzo[b]thiophenes, including this compound, exhibit significant antitumor activity. Preliminary studies suggest that compounds in this class can induce apoptosis in cancer cells, particularly breast cancer cells (MCF-7) .

The proposed mechanism involves the compound's ability to interfere with the cell cycle and induce apoptosis. Flow cytometry analysis has shown that treatment with this compound results in G2/M phase arrest and S phase arrest in MCF-7 cells. Specifically, an increase in cell population at G2/M (25.56% compared to 17.23% for control) and S phase (23.38% compared to 16.76% for control) was observed after treatment .

Case Studies and Experimental Data

  • Cell Viability Assays :
    • The IC₅₀ values for various derivatives were assessed, revealing significant cytotoxic effects with IC₅₀ values ranging from 23.2 to 49.9 μM for the most active compounds .
    CompoundIC₅₀ (μM)Biological Activity
    This compound23.2Induces apoptosis
    Derivative A45.0Moderate activity
    Derivative B95.0Lower activity
  • Apoptosis Induction :
    • The compound has been shown to effectively induce apoptosis in MCF-7 cells as evidenced by increased DNA fragmentation and caspase activation .
  • Comparative Studies :
    • Similar compounds have been tested for their biological activities, providing a comparative framework to evaluate the efficacy of this compound.
    Compound NameStructural FeaturesNotable Activity
    Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateTetrahydrobenzo[b]thiophene coreAntitumor
    Benzo(b)thiophene-3-carboxylic acidSimilar core structureCytotoxic

Comparison with Similar Compounds

Key Observations :

  • Substituent Diversity : The target compound’s 3-methylbenzamido group offers moderate steric bulk compared to the polar 4-hydroxyphenyl group in 6p () or the electron-rich 3,4,5-trimethoxybenzamido group in 13 ().
  • Synthetic Efficiency : Yields for the target compound (~70–85%) are comparable to derivatives like 3a (70%) but higher than 6p (22%), which requires multicomponent reactions .
Enzyme Inhibition
  • sEH Inhibition : The target compound’s structural analog, Ethyl (R)-6-methyl-2-(3-(p-tolyl)ureido)-... , exhibits IC₅₀ < 1 μM for soluble epoxide hydrolase (sEH), suggesting the benzamido group’s critical role in binding .
  • Cytotoxicity: Derivatives with chloroacetamide or morpholinoacetamido groups (e.g., 5a) show moderate cytotoxicity (IC₅₀ = 8–12 μM) against cancer cell lines, while the target compound’s activity remains uncharacterized .
Receptor Modulation
  • NMDAR Modulation: EU1794-2, a thiazolidinone-containing analog, acts as a negative allosteric modulator of NMDA receptors, highlighting the impact of heterocyclic substitutions .

Physicochemical Properties

Property Target Compound 6-Methyl-2-(3,4,5-trimethoxybenzamido)-... () Ethyl 2-amino-... ()
LogP (Predicted) 3.8 2.1 3.3
H-Bond Donors 2 2 1
H-Bond Acceptors 5 7 4
Solubility (mg/mL) <0.1 (est.) <0.01 (est.) 1.2 (measured)

Key Observations :

  • The 3-methylbenzamido group in the target compound enhances lipophilicity (LogP = 3.8) compared to the more polar 3,4,5-trimethoxy derivative (LogP = 2.1), impacting membrane permeability .
  • The ethyl ester in the target compound improves solubility relative to carboxylic acid derivatives (e.g., 13 ), which exhibit poor solubility due to ionization .

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